4-Tert-butylphenylboronic acid mida ester

Description

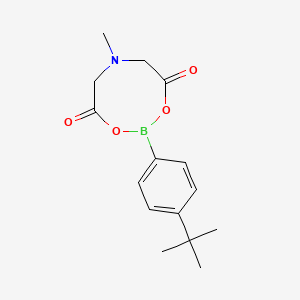

4-Tert-butylphenylboronic acid MIDA ester is an organoboron compound where the boronic acid moiety is protected by the N-Methyliminodiacetic acid (MIDA) group. This esterification enhances stability and enables controlled reactivity, making it a valuable reagent in iterative cross-coupling reactions and polymer synthesis.

Synthesis: The MIDA ester can be synthesized directly via amine-mediated electrophilic borylation, bypassing the need to isolate reactive boronic acid intermediates . This method simplifies production and minimizes side reactions like protodeboronation.

Stability: The MIDA group confers exceptional stability under diverse conditions (e.g., air, moisture), while allowing slow hydrolysis in mild basic aqueous solutions to release the active boronic acid . This property is critical for multi-step synthetic workflows.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO4/c1-15(2,3)11-5-7-12(8-6-11)16-20-13(18)9-17(4)10-14(19)21-16/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERUPHPEYRSGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylphenylboronic acid MIDA ester typically involves the reaction of 4-tert-butylphenylboronic acid with methylimidodiacetic acid under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylphenylboronic acid MIDA ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the formation of carbon-carbon bonds between the boronic acid derivative and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

Palladium Catalyst: Commonly used catalysts include palladium(II) acetate or palladium(0) complexes.

Base: A base such as sodium carbonate or potassium phosphate is often used to facilitate the reaction.

Solvent: Organic solvents like toluene, ethanol, or water are typically employed.

Major Products Formed: The major products of Suzuki-Miyaura cross-coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 4-tert-butylphenylboronic acid MIDA ester is in Suzuki-Miyaura cross-coupling reactions, which are pivotal for the formation of carbon-carbon bonds. This reaction enables the coupling of aryl halides with boronic acids or esters to produce biaryl compounds.

Table 1: Yield Comparison in Suzuki-Miyaura Reactions

| Reaction Conditions | Aryl Halide | Boronic Ester | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ Catalyst | 4-Bromoaniline | This compound | >90% |

| THF, 80°C, 5 min | 4-Chlorobenzonitrile | This compound | 95% |

| K₂CO₃ Base | Iodobenzene | This compound | 92% |

These results demonstrate the effectiveness of the MIDA ester in achieving high yields under optimized conditions .

Petasis Reaction

The Petasis reaction, which involves the reaction of boronic acids with aldehydes and amines to form β-amino carbonyl compounds, has also seen significant use of this compound. The MIDA ester form enhances the reactivity and selectivity of the reaction.

Case Study: Synthesis of β-Amino Acids

In a recent study, various substituted aldehydes were reacted with this compound and morpholine under mild conditions, yielding β-amino acids with good enantioselectivities (up to 90% ee) and high yields (85-92%) across multiple substrates .

Polymer Chemistry

The stability of the MIDA ester allows it to be used in polymer synthesis. For instance, it can undergo free-radical polymerization to create functionalized polymers that can be further utilized in drug delivery systems or as advanced materials.

Table 2: Polymerization Yields Using Boronic Esters

| Boronic Ester | Polymerization Method | Yield (%) |

|---|---|---|

| This compound | AIBN/DMSO mixture | 98.4% |

| Pinacol ester variant | Free-radical polymerization | 95% |

This highlights the utility of the compound not only in small molecule synthesis but also in creating complex macromolecules .

Mechanism of Action

The mechanism by which 4-tert-butylphenylboronic acid MIDA ester exerts its effects in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation with the boronic acid derivative, and finally reductive elimination to form the biaryl product.

Molecular Targets and Pathways: The primary molecular target in these reactions is the palladium catalyst, which facilitates the formation of the carbon-carbon bond. The pathway involves the coordination of the boronic acid derivative to the palladium center, followed by the insertion of the halide into the palladium-boron bond.

Comparison with Similar Compounds

Advantages of 4-Tert-butylphenyl MIDA Ester :

- Stability-Reactivity Balance : Superior to pinacol and neopentyl glycol esters in multi-step syntheses due to controlled hydrolysis .

- Synthetic Efficiency : Avoids isolation of boronic acid intermediates, reducing side reactions .

- Mild Reaction Conditions : Outperforms free boronic acids in aqueous, low-temperature couplings .

Biological Activity

4-Tert-butylphenylboronic acid MIDA ester is a compound of significant interest in organic chemistry due to its versatile applications in synthesis and biological activity. Boronic acids are known for their stability, ease of use, and various biological activities, including antibacterial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound is characterized by its boron atom bonded to a phenyl group with a tert-butyl substituent. The MIDA (Methyliminodiacetic Acid) moiety serves as a protecting group that enhances the stability and reactivity of boronic acids in various reactions.

Antibacterial Activity

Research indicates that boronic acids exhibit notable antibacterial properties. A study evaluating the antibacterial effects of phenyl boronic acid derivatives found that these compounds could inhibit the growth of Escherichia coli at concentrations around 6.50 mg/mL . The mechanism is believed to involve interference with bacterial enzyme activity, which is critical for cellular function.

Antioxidant Activity

The antioxidant potential of boronic acid derivatives has been extensively studied. A synthesized compound derived from quercetin and phenyl boronic acid demonstrated significant antioxidant activity, with IC50 values of 0.11 µg/mL for ABTS cation radical scavenging and 0.14 µg/mL for DPPH free radical scavenging . This suggests that this compound may also possess similar antioxidant capabilities.

Anticancer Activity

The anticancer properties of phenyl boronic acid derivatives have been highlighted in various studies. The aforementioned compound derived from quercetin showed a high cytotoxic effect on cancer cell lines (MCF-7) with an IC50 value of 18.76 µg/mL . This indicates potential applications in cancer therapy, where such compounds could selectively target cancer cells while sparing healthy cells.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activities and cellular processes. Studies have shown that the reactivity of boron species can be fine-tuned through structural modifications, enhancing their biological profiles .

Study 1: Antibacterial Efficacy

A recent study explored the efficacy of various boronic acid derivatives against E. coli and other pathogens. The findings revealed that 4-tert-butylphenylboronic acid exhibited superior antibacterial activity compared to other tested compounds, demonstrating its potential for development into therapeutic agents .

Study 2: Antioxidant Properties

In another investigation focusing on the antioxidant properties of boron-based compounds, it was found that derivatives like 4-tert-butylphenylboronic acid could effectively scavenge free radicals, thus providing insights into their potential use in preventing oxidative stress-related diseases .

Data Tables

| Biological Activity | IC50 Value (µg/mL) | Tested Compound |

|---|---|---|

| Antibacterial | 6.50 | Phenyl Boronic Acid |

| Antioxidant (ABTS) | 0.11 | Quercetin Derivative |

| Antioxidant (DPPH) | 0.14 | Quercetin Derivative |

| Cytotoxicity (MCF-7) | 18.76 | Quercetin Derivative |

Q & A

Q. What role does the tert-butyl group play in the reactivity and application of this compound?

- Steric and Electronic Effects : The bulky tert-butyl group enhances steric protection of the boron center, reducing undesired side reactions. It also increases hydrophobicity, improving solubility in organic solvents for reactions like polymer synthesis (e.g., catalyst-transfer polymerization of thiophene derivatives) .

- Functional Impact : In intumescent coatings (unrelated to MIDA), the hydroxyl groups of the boronic acid derivative contribute to char formation and thermal insulation. However, this is specific to the free boronic acid, not the MIDA ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.